molecular formula C13H17NO2 B1269768 Methyl 1-benzylpyrrolidine-2-carboxylate CAS No. 201406-78-2

Methyl 1-benzylpyrrolidine-2-carboxylate

Cat. No.: B1269768
CAS No.: 201406-78-2
M. Wt: 219.28 g/mol
InChI Key: NGJACAHAGMHHQT-UHFFFAOYSA-N
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Description

Methyl 1-benzylpyrrolidine-2-carboxylate is a synthetic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its diverse applications in scientific research and industry.

Scientific Research Applications

Methyl 1-benzylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “Methyl 1-benzylpyrrolidine-2-carboxylate” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzylpyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzylpyrrolidine is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 1-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. Its effects are mediated through binding to receptors or enzymes, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

  • Methyl 1-benzylpyrrolidine-3-carboxylate
  • Methyl 1-phenylpyrrolidine-2-carboxylate
  • Methyl 1-benzylpiperidine-2-carboxylate

Comparison: Methyl 1-benzylpyrrolidine-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and interactions with molecular targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 1-benzylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJACAHAGMHHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340255
Record name methyl 1-benzylpyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201406-78-2
Record name methyl 1-benzylpyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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